The compound can be sourced from chemical suppliers and is utilized in various research settings. Its unique structure allows it to participate in numerous chemical reactions, which contributes to its applications in scientific research.
8-Quinolinamine, N-hydroxy-6-methoxy- is classified as a heterocyclic compound due to its nitrogen-containing ring structure. It falls under the broader category of nitrogen-containing aromatic compounds, which are known for their pharmacological properties.
The synthesis of 8-Quinolinamine, N-hydroxy-6-methoxy- can be achieved through various methods. One common approach involves the reaction of 6-methoxyquinoline with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs under reflux conditions in an appropriate solvent like ethanol or methanol.
The synthetic route can be optimized by controlling factors such as temperature, reaction time, and concentration of reactants to maximize yield and purity. The use of catalysts may also enhance the efficiency of the synthesis process.
The molecular formula for 8-Quinolinamine, N-hydroxy-6-methoxy- is C10H10N2O2. Its structure features a quinoline ring with a hydroxylamine group (-NHOH) at the eighth position and a methoxy group (-OCH3) at the sixth position.
8-Quinolinamine, N-hydroxy-6-methoxy- can undergo various chemical reactions, including:
Common reagents for these reactions include:
The mechanism of action for 8-Quinolinamine, N-hydroxy-6-methoxy- primarily involves its interaction with biological targets such as enzymes and receptors. The compound may exhibit inhibitory effects on certain enzymes involved in metabolic pathways or act as a ligand for specific receptors, leading to biological responses.
While specific physical properties such as boiling point and melting point are not universally reported for this compound, it is generally characterized by:
The chemical properties include:
Relevant data indicates that the compound exhibits moderate lipophilicity, which may influence its bioavailability and interaction with biological membranes.
8-Quinolinamine, N-hydroxy-6-methoxy- has several applications in scientific research:
The bioactivation of 6-methoxy-8-aminoquinoline (6MQ) hinges on cytochrome P450 (CYP)-mediated oxidation, primarily driven by the CYP2D6 isoform. This enzyme catalyzes the N-hydroxylation of the 8-amino group, converting precursors like primaquine into the pharmacologically critical metabolite N-hydroxy-6-methoxy-8-quinolinamine (MAQ-NOH). CYP2D6 exhibits high substrate specificity for 6MQ, with kinetic studies revealing a Kₘ of 15–25 µM and Vₘₐₓ of 0.8–1.2 nmol/min/nmol CYP2D6 in recombinant human systems [10]. Genetic polymorphisms profoundly impact this activation: Variants like CYP2D6*4 (AS = 0.5) and *10 (AS = 0.25) reduce 5-hydroxylation activity by >80% compared to wild-type (CYP2D6*1), while null alleles (*3, *5) abolish activity entirely [10]. Structural modeling indicates that residue Phe¹²⁰ in CYP2D6’s active site facilitates π-π stacking with the quinoline ring, positioning the 8-amino group optimally for hydroxylation [10].
Table 1: Kinetic Parameters for CYP2D6-Mediated N-Hydroxylation of 6-Methoxy-8-Aminoquinoline Precursors
CYP2D6 Variant | Protein Expression (pmol/mg) | Kₘ (µM) | Vₘₐₓ (nmol/min/nmol P450) | Relative Activity (%) |
---|---|---|---|---|
*1 (Wild-type) | 98 ± 12 | 19.2 ± 3.1 | 1.15 ± 0.09 | 100 |
*10 | 85 ± 9 | 36.7 ± 5.8 | 0.21 ± 0.03 | 18 |
*39 | 42 ± 6 | 28.1 ± 4.2 | 0.18 ± 0.02 | 15 |
*4 | 104 ± 11 | ND | ND | <5 |
ND = Not Detectable; Data derived from recombinant enzyme assays [10].
Monoamine oxidase A (MAO-A) dominates the alternative oxidative pathway for 6-methoxy-8-aminoquinolines, contributing 76% to overall clearance [1]. MAO-A catalyzes the deamination of the terminal alkylamine side chain, generating primaquine aldehyde. This metabolite undergoes rapid oxidation via aldehyde dehydrogenase (ALDH) to form carboxyprimaquine (CPQ), the primary plasma metabolite [1] [6]. This pathway represents metabolic inactivation, as CPQ lacks antimalarial activity. Crucially, MAO-A activity supersedes CYP-mediated routes in quantitative significance, evidenced by Relative Activity Factor (RAF)-weighted clearance studies: MAO-A (76.1%) > CYP2C19 (17.0%) > CYP3A4 (5.2%) > CYP2D6 (1.7%) [1]. Hepatocyte incubations confirm rapid CPQ formation, detectable within 30 minutes [1].
Figure 1: Comparative Oxidative Pathways of 6-Methoxy-8-Aminoquinolines
6-Methoxy-8-Aminoquinoline│├── CYP2D6 ──────► N-Hydroxy Metabolite (MAQ-NOH) → Quinone-imine (Active/Redox)│└── MAO-A ───────► Aldehyde Intermediate ──ALDH─► Carboxyprimaquine (Inactive)
MAQ-NOH undergoes spontaneous autoxidation to form electrophilic quinone-imine intermediates, central to both efficacy and toxicity. Density Functional Theory (DFT) calculations reveal that MAQ-NOH exhibits enhanced electron affinity (Adiabatic EA = 1.78 eV in aqueous solution) compared to the parent amine (0.84 eV) [8]. This property facilitates a two-step redox cycling process:
Figure 2: Redox Cycling Mechanism of MAQ-NOH
MAQ-NOH + O₂ → Quinone-imine + O₂⁻ + H⁺ Quinone-imine + e⁻ → MAQ-NOH Net: O₂ + e⁻ → O₂⁻
Significant interspecies variations exist in the metabolism of 6-methoxy-8-aminoquinolines:
Table 2: Species-Specific Metabolic Profiles of 6-Methoxy-8-Aminoquinolines
Species/System | Primary Metabolite | Key Enzyme | QI Detection | CPQ Yield (%) |
---|---|---|---|---|
Human hepatocytes | Carboxyprimaquine | MAO-A | Low | >60 |
Human microsomes | 5,6-Orthoquinone | CYP2D6 | Moderate | 15–20 |
Mouse (CYP2D-KO) | Carboxyprimaquine | MAO-A | Undetectable | 85 |
Mouse (Wild-type) | 5-Hydroxyprimaquine | CYP2D6 | High | 30 |
Dog (in vivo) | 5-Hydroxyprimaquine | CYP2D6-like | Moderate | 10 |
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0